molecular formula C5H7Br B025181 1-Bromo-3,3-dimethylcyclopropene CAS No. 108176-10-9

1-Bromo-3,3-dimethylcyclopropene

Cat. No.: B025181
CAS No.: 108176-10-9
M. Wt: 147.01 g/mol
InChI Key: CVJVOSUYYWMREY-UHFFFAOYSA-N
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Description

1-Bromo-3,3-dimethylcyclopropene is a brominated cyclopropene derivative characterized by a strained three-membered cyclopropene ring substituted with a bromine atom and two methyl groups. Cyclopropene derivatives are inherently reactive due to ring strain and electron-deficient π-bonds, making brominated variants valuable intermediates in organic synthesis, particularly in cycloadditions or cross-coupling reactions . The methyl groups at the 3-position likely enhance steric stabilization, modulating reactivity and selectivity in transformations.

Properties

CAS No.

108176-10-9

Molecular Formula

C5H7Br

Molecular Weight

147.01 g/mol

IUPAC Name

1-bromo-3,3-dimethylcyclopropene

InChI

InChI=1S/C5H7Br/c1-5(2)3-4(5)6/h3H,1-2H3

InChI Key

CVJVOSUYYWMREY-UHFFFAOYSA-N

SMILES

CC1(C=C1Br)C

Canonical SMILES

CC1(C=C1Br)C

Synonyms

Cyclopropene, 1-bromo-3,3-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

1-Bromo-3,5-dimethylbenzene

  • Structure : Aromatic ring with bromine and methyl substituents.
  • Reactivity : Used in C-O coupling reactions (e.g., with o-cresol) in PEG/dioxane/water systems, achieving high conversion rates (70–80%) due to phase-separation effects under CO₂ pressure .
  • Electronic Effects : Electron-donating methyl groups para to bromine reduce electrophilicity compared to halogenated cyclopropenes.

1-Bromo-3,5-difluorobenzene

  • Structure : Fluorine substituents at meta positions enhance electron-withdrawing effects.
  • Reactivity: Lithiated with LDA to generate intermediates for palladium-catalyzed cross-coupling (e.g., with vinyl trifluoroborate), yielding monomers for TSCT polymers .
  • Contrast : Fluorine increases polarity and oxidative stability but reduces nucleophilic substitution rates compared to cyclopropene systems.

3-Bromo-1,1-dimethoxypropane

  • Structure : Acyclic with bromine and dimethoxy groups.
  • Reactivity : Stabilized by acetal formation, reducing susceptibility to hydrolysis. Used in nucleophilic substitutions where steric hindrance is minimal .

Physical Properties

Compound Boiling Point (°C) Density (g/cm³) Key Features Reference
1-Bromo-3,3-dimethylcyclopropene* N/A N/A High ring strain, reactive π-bond
3-Bromo-1,1-difluoropropene 47.6 (predicted) 1.642 Fluorine enhances volatility
1-Bromo-3,3,3-trifluoropropene 40 N/A Low boiling due to fluorination
1-Bromo-3,4-dimethyl-3-phospholene N/A N/A Phosphorus-containing ring

*Inferred properties based on cyclopropene analogs.

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